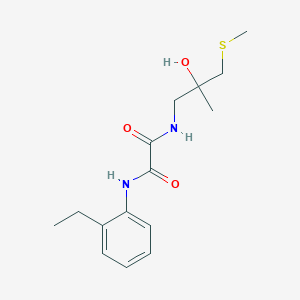

N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethylphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-11-7-5-6-8-12(11)17-14(19)13(18)16-9-15(2,20)10-21-3/h5-8,20H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCMGYIKCTVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethylphenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula , and it has a molecular weight of approximately 296.38 g/mol. The presence of functional groups such as hydroxyl and methylthio suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.

Cytotoxicity

A notable aspect of this compound is its cytotoxic potential against cancer cell lines. In vitro studies have demonstrated that structurally related oxalamides can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential. For example, one study reported that a similar oxalamide exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cellular metabolism or signaling pathways.

- DNA Interaction : Some oxalamides have been shown to intercalate into DNA, affecting replication and transcription processes.

- Membrane Disruption : The hydrophobic nature of certain moieties can lead to disruption of cellular membranes, contributing to their antimicrobial effects.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activities of oxalamides:

- Study 1 : A recent investigation into the antimicrobial properties of related compounds highlighted their effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

- Study 2 : In vitro assays revealed that specific derivatives induced significant apoptosis in human cancer cell lines, with detailed mechanistic studies revealing caspase activation pathways.

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | Oxalamide A | 5.6 | S. aureus |

| Cytotoxic | Oxalamide B | 8.4 | HeLa cells |

| Enzyme Inhibition | Oxalamide C | 12.3 | Cholinesterase |

Comparison with Similar Compounds

Structural Implications :

Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a potent umami agonist (FEMA 4233) with high-throughput screening validation .

- The target compound lacks direct evidence for flavor-enhancing properties, but its hydroxyl and methylthio groups may interact with taste receptors (e.g., TAS1R1/TAS1R3) differently than methoxy or pyridine substituents .

Metabolic Stability

- Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting enzymatic oxidation of side chains rather than backbone cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.